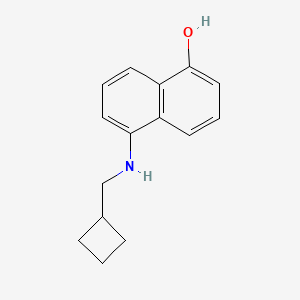![molecular formula C20H19N3O3S B2535475 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-37-8](/img/structure/B2535475.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification and Applications
The chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide hints at a complex biopolymer with potential for specific properties depending on functional groups, substitution degree, and patterns. Such chemical structures are known for their promising path towards new biopolymer ethers and esters. These compounds, especially those involving xylan derivatives, have demonstrated application potential in drug delivery systems, utilizing their ability to form nanoparticles for targeted medication delivery. Additionally, their cationic versions offer a wide range of applications, including serving as paper strength additives, flocculation aids, and antimicrobial agents, hinting at the versatile industrial applications of such complex chemical structures (Petzold-Welcke et al., 2014).
Pharmacological Interactions and Pathways
The compound's imidazole component, similar to other azole compounds, exhibits significant pharmacological interactions, particularly with the Cytochrome P450 (CYP) enzymes. These interactions are critical in drug metabolism, leading to potential drug-drug interactions when multiple drugs are coadministered. Understanding the selectivity and potency of chemical inhibitors for CYP isoforms is crucial in predicting and managing such interactions, an area where this compound might play a significant role due to its structural components (Khojasteh et al., 2011).
Central Nervous System (CNS) Effects
Structural relatives of this compound, particularly those in the azole group, show potential for CNS applications. Imidazole and benzimidazole derivatives have been investigated for their CNS properties, with findings suggesting their utility in developing potent CNS drugs. Their ability to penetrate the CNS and exhibit various agonistic and antagonistic activities makes them potential candidates for treating neurological disorders (Saganuwan, 2020).
Environmental Implications and Removal Techniques
Given the complex structure of this compound and its potential environmental persistence, understanding the removal techniques of similar complex organic compounds from aqueous solutions is vital. Studies on compounds like sulfamethoxazole, which shares functional groups like N-amine with this compound, shed light on advanced removal techniques. These include adsorption, electrochemical oxidation, and photocatalytic degradation, emphasizing sustainable development and cost-effectiveness (Prasannamedha & Kumar, 2020).
DNA Interaction and Drug Development
The benzimidazole component of the compound suggests possible interactions with DNA, similar to compounds like Hoechst 33258, which binds to the minor groove of double-stranded DNA. This interaction is particularly critical in drug development for chromosomal and nuclear staining, analysis of nuclear DNA content, and as a starting point for rational drug design. Understanding the binding specificity and molecular basis of these interactions is crucial for developing new drugs and investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-3-2-4-16(9-14)23-8-7-21-20(23)27-12-19(24)22-11-15-5-6-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXPQRTIAZLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2535394.png)
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)
![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)
![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)
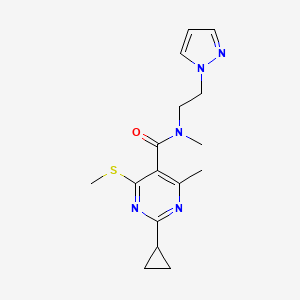
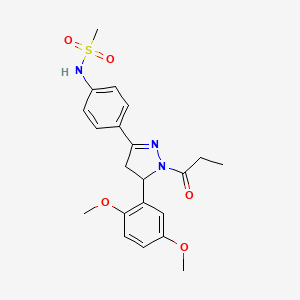
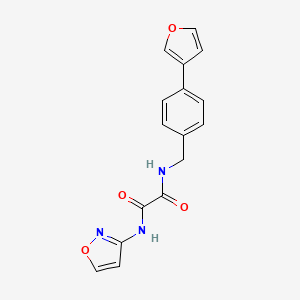
![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)
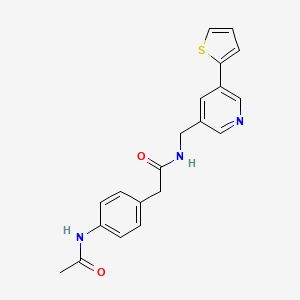
![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)
